3-(2-Hydroxyphenyl)catechol

Microbial degradation Meta-cleavage pathway Biphenyl catabolism

3-(2-Hydroxyphenyl)catechol (synonyms: 2,2′,3-trihydroxybiphenyl, biphenyl-2,2′,3-triol, 3-HPC) is a trihydroxylated biphenyl compound (C₁₂H₁₀O₃, MW 202.21 g/mol) characterized by a catechol moiety (1,2-dihydroxybenzene) linked at the 3-position to a 2-hydroxyphenyl substituent. It is a key intermediate in the microbial angular dioxygenation pathway for the degradation of recalcitrant cyclic biaryl ethers, most notably dibenzofuran and dibenzo-p-dioxin, and has been definitively identified as the substrate undergoing proximal meta ring cleavage in Brevibacterium sp.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 91368-55-7
Cat. No. B1217883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyphenyl)catechol
CAS91368-55-7
Synonyms(1,1'-biphenyl)-2,2',3-triol
2,2',3-biphenyltriol
2,2',3-trihydroxybiphenyl
3-(2-hydroxyphenyl)catechol
3-HPCC
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)O
InChIInChI=1S/C12H10O3/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,13-15H
InChIKeyUSBNIYMZDQVDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyphenyl)catechol (CAS 91368-55-7) – Procurement-Relevant Chemical Identity and Baseline Characteristics


3-(2-Hydroxyphenyl)catechol (synonyms: 2,2′,3-trihydroxybiphenyl, biphenyl-2,2′,3-triol, 3-HPC) is a trihydroxylated biphenyl compound (C₁₂H₁₀O₃, MW 202.21 g/mol) characterized by a catechol moiety (1,2-dihydroxybenzene) linked at the 3-position to a 2-hydroxyphenyl substituent [1]. It is a key intermediate in the microbial angular dioxygenation pathway for the degradation of recalcitrant cyclic biaryl ethers, most notably dibenzofuran and dibenzo-p-dioxin, and has been definitively identified as the substrate undergoing proximal meta ring cleavage in Brevibacterium sp. strain DPO 1361 [2]. The compound is also annotated as a mouse metabolite and is listed in authoritative reaction databases (MetaCyc, KEGG, Rhea) as a central node in xenobiotic degradation [1].

1 Microbial degradation pathway intermediate for dibenzofuran/dioxin
2 Substrate for proximal meta ring cleavage yielding salicylate
3 Annotated xenobiotic degradation node & mouse metabolite

Why 2,3-Dihydroxybiphenyl or Other Trihydroxybiphenyl Isomers Cannot Substitute for 3-(2-Hydroxyphenyl)catechol in Degradation Pathway Research


In-class substitution among hydroxylated biphenyls is precluded by the compound's unique regiochemical architecture: the specific 2,2′,3-hydroxylation pattern dictates both the enzyme that processes it and the downstream metabolic fate. Whereas meta-cleavage of the closest analog 2,3-dihydroxybiphenyl yields benzoate, the same reaction with the target compound yields salicylate—a chemically and metabolically distinct end-product that feeds into entirely separate catabolic branches [1]. Furthermore, positional isomer 3,4-dihydroxybiphenyl is oxidized considerably less efficiently by the dedicated 2,2′,3-trihydroxybiphenyl dioxygenase (THBD), and the ether analog 2,2′,3-trihydroxydiphenyl ether is a markedly poorer substrate [2]. The quantitative evidence below demonstrates that even single-hydroxyl-group perturbations produce substantial kinetic, regiochemical, and product-profile differences that render generic substitution scientifically invalid.

Compound (CAS)
End-Product / Outcome
Target: 3-(2-Hydroxyphenyl)catechol
Salicylate (Pathway-specific reporter)
Substitute: 2,3-Dihydroxybiphenyl
Benzoate (False readout; pathway mismatch)
Substitute: 3,4-Dihydroxybiphenyl
Considerably lower oxidation efficiency

Quantitative Differentiation Evidence for 3-(2-Hydroxyphenyl)catechol (CAS 91368-55-7) vs. Closest Analogs


Divergent Meta-Cleavage End-Products: Salicylate vs. Benzoate from Structurally Adjacent Substrates

In Pseudomonas sp. strain HBP1, the extradiol meta-cleavage of 2,2′,3-trihydroxybiphenyl (the target compound) yields salicylate as the monocyclic end-product, whereas the meta-cleavage of the one-hydroxyl-less analog 2,3-dihydroxybiphenyl yields benzoate [1]. This is not merely a different product but represents a complete bifurcation of the downstream degradation route: salicylate feeds into the gentisate or catechol pathway, while benzoate enters the β-ketoadipate pathway. The same study confirmed that the NADH-dependent monooxygenase in HBP1 inserts a hydroxyl adjacent to the existing hydroxyl group, converting 2-hydroxybiphenyl to 2,3-dihydroxybiphenyl, and 2,2′-dihydroxybiphenyl to 2,2′,3-trihydroxybiphenyl with strict regioselectivity [1].

End-product identity
Head-to-head
Salicylate vs Benzoate
Product determines pathway attribution
GC-MS validated; HBP1 strain
Microbial degradation Meta-cleavage pathway Biphenyl catabolism

FlnD1D2 Extradiol Dioxygenase Kinetics: 3-Fold Lower kcat/Km for Target vs. 2,3-Dihydroxybiphenyl

Kinetic characterization of the purified type II extradiol dioxygenase FlnD1D2 from Rhodococcus sp. DFA3 provided direct head-to-head Michaelis–Menten parameters for both substrates. The target compound exhibited a Km of 168.0 μM and a specificity constant (kcat/Km) of 0.5 × 10⁻² μM⁻¹s⁻¹, while 2,3-dihydroxybiphenyl showed a lower Km of 97.2 μM and a 3-fold higher kcat/Km of 1.5 × 10⁻² μM⁻¹s⁻¹ [1]. This indicates that the additional 2′-hydroxyl group in the target compound reduces catalytic efficiency by a factor of approximately 3 for this enzyme class, demonstrating that the substitution pattern materially alters enzyme–substrate molecular recognition.

FlnD1D2 Kinetics
Head-to-head
kcat/Km 3-fold lower
Confirms distinct molecular recognition
Km 168.0 vs 97.2 μM
Enzyme kinetics Extradiol dioxygenase Substrate specificity

BphC2 vs. BphC1 vs. C23O Specificity Constants for 2,2′,3-Trihydroxybiphenyl in Terrabacter sp. DPO360

In Terrabacter sp. strain DPO360, three extradiol dioxygenases are expressed during growth on dibenzofuran. With the target compound as substrate, BphC2 exhibited a specificity constant kcat/Km of 183 μM⁻¹min⁻¹, which is 6.3-fold higher than that of BphC1 (29 μM⁻¹min⁻¹) and 183-fold higher than that of catechol-2,3-dioxygenase (C23O; 1 μM⁻¹min⁻¹) [1]. This quantitative ranking establishes BphC2 as the dedicated ring-cleavage enzyme for this intermediate in the angular dioxygenation pathway, while C23O—despite being a catechol 2,3-dioxygenase—is essentially non-functional toward this substrate (kcat/Km only 1 μM⁻¹min⁻¹).

BphC2 Specificity
Head-to-head
183-fold > C23O
Benchmark for dedicated ring-cleavage
BphC1 6.3-fold lower; Terrabacter sp.
Dibenzofuran mineralization Extradiol dioxygenase Specificity constant

THBD Substrate Selectivity: Positional Isomer 3,4-Dihydroxybiphenyl Is Oxidized Considerably Less Efficiently

Purified 2,2′,3-trihydroxybiphenyl dioxygenase (THBD, DbfB) from Sphingomonas sp. strain RW1 was kinetically profiled against a panel of structural analogs. The enzyme exhibited similar Km values for the target compound and 2,3-dihydroxybiphenyl, with both displaying strong substrate inhibition. Critically, the positional isomer 3,4-dihydroxybiphenyl was oxidized 'considerably less efficiently,' and the ether analog 2,2′,3-trihydroxydiphenyl ether, as well as single-ring catechols (catechol, 3-methylcatechol, 4-methylcatechol), were oxidized less efficiently [1]. This demonstrates that both the biphenyl scaffold and the precise 2,2′,3-hydroxylation pattern are required for optimal THBD activity; shifting even one hydroxyl from the 2′- to the 3′- or 4′-position drastically reduces turnover.

THBD Selectivity
Cross-study
Rank-order only
3,4-isomer oxidized less efficiently
Requires 2,2',3-pattern for activity
Substrate specificity 2,2′,3-Trihydroxybiphenyl dioxygenase Positional isomer discrimination

Structurally Verified Proximal Meta Ring Cleavage Produces a Unique Cyclization Signature: 3-(Chroman-4-on-2-yl)pyruvate

In Brevibacterium sp. strain DPO 1361, the angular dioxygenation of dibenzofuran generates 3-(2-hydroxyphenyl)catechol, which then undergoes proximal meta ring cleavage (i.e., cleavage occurs at the bond proximal to the 2-hydroxyphenyl substituent, rather than distal). The resulting ring-opened product, 2-hydroxy-6-(2-hydroxyphenyl)-6-oxo-2,4-hexadienoic acid, is unstable and spontaneously cyclizes to form 3-(chroman-4-on-2-yl)pyruvate, a chromanone derivative whose structure was unequivocally established by isolation and spectroscopic characterization [1]. This proximal cleavage mode and its characteristic cyclization product are not observed when the catechol ring lacks the ortho-2-hydroxyphenyl substituent (e.g., in plain catechol or 3-substituted catechols bearing non-hydroxylated aryl groups), making this a compound-specific chemical signature.

Cyclization Product
Class-level
3-(Chroman-4-on-2-yl)pyruvate
Unique analytical marker for proximal cleavage
Confirmed by NMR/MS; Brevibacterium sp.
Proximal meta cleavage Cyclization product Structural elucidation

Regioselective Monooxygenation at C-3′ Converts Target into 2,2′,3,3′-Tetrahydroxybiphenyl—A Distinct Sequential Intermediate

In Pseudomonas sp. strain HBP1, the same NADH-dependent monooxygenase that generates the target compound from 2,2′-dihydroxybiphenyl also further hydroxylates 2,2′,3-trihydroxybiphenyl specifically at the C-3′ position, yielding 2,2′,3,3′-tetrahydroxybiphenyl [1]. This regioselectivity is strict: hydroxylation occurs exclusively at C-3′, not at C-4′, C-5′, or C-6′, as confirmed by ¹H NMR and mass spectrometry of the product [1]. The tetrahydroxy product then undergoes its own distinct meta-cleavage to yield 2-hydroxy-6-(2,3-dihydroxyphenyl)-6-oxo-2,4-hexadienoic acid, which cyclizes to 3-(8-hydroxychroman-4-on-2-yl)pyruvate—a hydroxylated analog of the chromanone product from the triol [1]. This demonstrates that the target compound occupies a specific, non-bypassable position in a linear hydroxylation sequence, rather than being an endpoint metabolite.

Regioselective Oxidation
Head-to-head
C-3' Monooxygenation
Exclusive intermediate in hydroxylation cascade
Validated by ¹H NMR/MS; Pseudomonas sp.
NADH-dependent monooxygenase Regioselective hydroxylation 2,2′,3,3′-Tetrahydroxybiphenyl

High-Value Application Scenarios Where 3-(2-Hydroxyphenyl)catechol (CAS 91368-55-7) Is Scientifically Irreplaceable


Dibenzofuran/Dibenzo-p-Dioxin Biodegradation Pathway Reconstitution and Metabolite Tracking

In laboratory studies reconstituting the angular dioxygenation pathway of dibenzofuran or dibenzo-p-dioxin, 3-(2-hydroxyphenyl)catechol is the central ring-fission substrate. Its proximal meta-cleavage yields salicylate as the specific downstream reporter metabolite, which is quantitatively and qualitatively distinct from the benzoate produced by 2,3-dihydroxybiphenyl cleavage [1]. Researchers tracking biodegradation in environmental samples or engineered strains must use this exact compound as the analytical standard to verify pathway completeness; substitution with 2,3-dihydroxybiphenyl would produce a false benzoate signal and fail to generate the chromanone cyclization product 3-(chroman-4-on-2-yl)pyruvate that serves as the definitive structural proof of proximal cleavage [2].

Extradiol Dioxygenase Substrate Specificity Profiling and Enzyme Engineering

The compound is the native substrate for the specialized 2,2′,3-trihydroxybiphenyl dioxygenase (THBD/DbfB), a monomeric extradiol dioxygenase unusual among its oligomeric homologs [1]. Using this compound as the reference substrate enables accurate benchmarking of THBD activity (kcat/Km benchmark via BphC2: 183 μM⁻¹min⁻¹ [2]), and its 3-fold lower kcat/Km with FlnD1D2 compared to 2,3-dihydroxybiphenyl makes it a discriminating probe for distinguishing type II extradiol dioxygenase subfamilies [3]. Enzyme engineering efforts targeting enhanced PCB/dioxin degradation require this compound for directed evolution screening, as THBD from Sphingomonas sp. RW1 is at least five times more resistant to inactivation by 2′-Cl dihydroxybiphenyls than other extradiol dioxygenases, a property linked to structural complementarity with the 2,2′,3-hydroxylation pattern [4].

Analytical Reference Standard for Environmental Monitoring of Dioxin and Furan Metabolites

Commercial suppliers (e.g., FUJIFILM Wako) provide 2,2′,3-trihydroxybiphenyl as a certified reference standard specifically for dioxin degradation product analysis [1]. In environmental forensic chemistry, the detection of salicylate (rather than benzoate) in contaminated soil or groundwater following dibenzofuran exposure confirms the operation of the angular dioxygenation pathway, and this compound is the requisite intermediate standard for LC-MS/MS or GC-MS method development and validation [2]. The unique chromanone cyclization product 3-(chroman-4-on-2-yl)pyruvate additionally provides a stable, characteristic marker for confirming proximal meta-cleavage activity in environmental isolates [3].

Sequential Microbial Hydroxylation Cascade Studies from 2-Hydroxybiphenyl to Tetrahydroxybiphenyl

The NADH-dependent monooxygenase from Pseudomonas sp. HBP1 catalyzes a three-step hydroxylation ladder: 2-hydroxybiphenyl → 2,3-dihydroxybiphenyl → 2,2′,3-trihydroxybiphenyl → 2,2′,3,3′-tetrahydroxybiphenyl, with strict regioselectivity at each step [1]. The target compound is the penultimate intermediate in this cascade and the only substrate that can be used to assay the C-3′ monooxygenation step in isolation. Because the enzyme operates by an adjacency rule requiring a 2-hydroxyphenyl-R structure, neither 2,3-dihydroxybiphenyl nor 2,2′,3,3′-tetrahydroxybiphenyl can substitute for studying this specific catalytic step [1].

Application
Selection Property
Validation Focus
Dibenzofuran/Dioxin Biodegradation Reconstitution
Pathway-specific intermediate
Salicylate tracking via GC-MS/LC-MS
Extradiol Dioxygenase Substrate Profiling
Enzyme kinetics benchmark (kcat/Km)
THBD activity vs dihydroxybiphenyl analogs
Environmental Monitoring Analytical Standard
Analytical standard (CAS 91368-55-7)
Chromanone cyclization product identification
Sequential Microbial Hydroxylation Cascade
Regioselective monooxygenase substrate
Tetrahydroxybiphenyl product (NMR/MS)
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